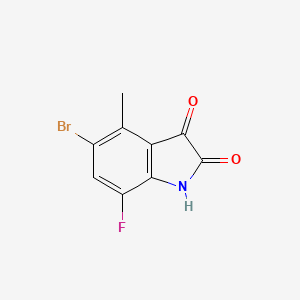
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, offers potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination and fluorination of a suitable indole precursor, followed by methylation and oxidation steps. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carbonyl groups to alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-7-fluoro-1H-indole-2,3-dione: Lacks the methyl group, resulting in different chemical properties.
4-Methyl-7-fluoro-1H-indole-2,3-dione: Lacks the bromine atom, affecting its reactivity.
5-Bromo-4-methyl-1H-indole-2,3-dione: Lacks the fluorine atom, altering its biological activity.
Uniqueness
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5BrFNO2 |
|---|---|
Poids moléculaire |
258.04 g/mol |
Nom IUPAC |
5-bromo-7-fluoro-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrFNO2/c1-3-4(10)2-5(11)7-6(3)8(13)9(14)12-7/h2H,1H3,(H,12,13,14) |
Clé InChI |
AUMMCJAIHLBTRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2=C1C(=O)C(=O)N2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


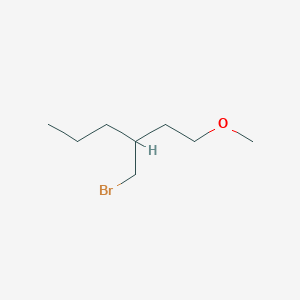
![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)

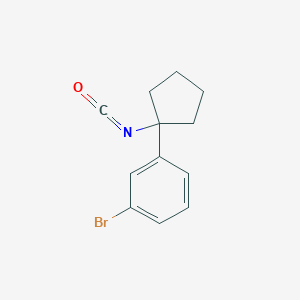

![5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B13233585.png)
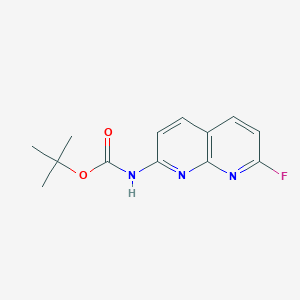
amine](/img/structure/B13233596.png)
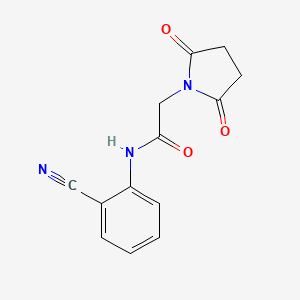
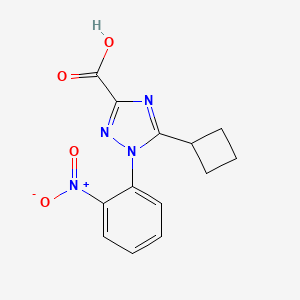
amine](/img/structure/B13233614.png)
![N-[1-(5-methylfuran-2-yl)ethyl]aniline](/img/structure/B13233637.png)
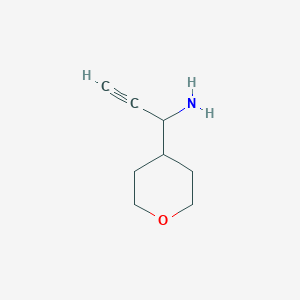
![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B13233650.png)
